molecular formula C17H12N2O3S B5655721 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine

3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine

Cat. No.: B5655721
M. Wt: 324.4 g/mol
InChI Key: LEPJHXVPKZESOB-UHFFFAOYSA-N
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Description

3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a phenoxy group, which is further substituted with a nitro group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction of a pyridine derivative with a phenoxy compound. The phenoxy compound is pre-functionalized with nitro and phenylsulfanyl groups. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]benzene
  • 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]thiophene

Uniqueness

Compared to similar compounds, 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine offers a unique combination of functional groups that can participate in diverse chemical reactions. The presence of the pyridine ring enhances its potential for biological applications due to its ability to interact with various biomolecules. Additionally, the nitro and phenylsulfanyl groups provide opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

3-(3-nitro-5-phenylsulfanylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-19(21)13-9-15(22-14-5-4-8-18-12-14)11-17(10-13)23-16-6-2-1-3-7-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPJHXVPKZESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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